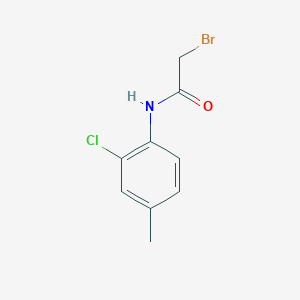

2-bromo-N-(2-chloro-4-methylphenyl)acetamide

Vue d'ensemble

Description

2-Bromo-N-(2-chloro-4-methylphenyl)acetamide is an organic compound with the molecular formula C9H9BrClNO It is a derivative of acetamide, featuring both bromine and chlorine substituents on the aromatic ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2-chloro-4-methylphenyl)acetamide typically involves the acylation of 2-chloro-4-methylaniline with bromoacetyl bromide. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrogen bromide formed during the reaction. The general reaction scheme is as follows:

- Dissolve 2-chloro-4-methylaniline in an appropriate solvent like dichloromethane.

- Add triethylamine to the solution to act as a base.

- Slowly add bromoacetyl bromide to the reaction mixture while maintaining a low temperature (0-5°C).

- Stir the reaction mixture for several hours at room temperature.

- Purify the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as distillation and high-performance liquid chromatography (HPLC).

Analyse Des Réactions Chimiques

Substitution Reactions

The bromine atom at the acetamide side chain and chlorine on the aromatic ring enable nucleophilic substitution reactions.

Nucleophilic Substitution at Bromine

The bromoacetamide group undergoes substitution with nucleophiles (e.g., amines, thiols):

Aromatic Chlorine Substitution

| Reaction Type | Reagents/Conditions | Product | Application |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0–5°C | 2-chloro-4-methyl-5-nitro derivative | Explosives research |

| Sulfonation | SO₃, H₂SO₄, 40°C | Sulfonic acid derivative | Dye intermediates |

Hydrolysis Reactions

The amide bond and bromine substituent are susceptible to hydrolysis under varied conditions.

Amide Hydrolysis

Acidic or basic conditions cleave the acetamide group:

-

Basic Hydrolysis (NaOH, ethanol, 70°C):

Produces sodium bromoacetate and 2-chloro-4-methylaniline.

Bromine Hydrolysis

Aqueous NaOH replaces bromine with hydroxyl:

Yield: 60–75%

Oxidation Reactions

The methyl group on the phenyl ring and the acetamide chain can be oxidized.

Methyl Group Oxidation

Strong oxidants convert the methyl group to carboxylic acid:

| Oxidizing Agent | Conditions | Product | Yield (%) |

|---|---|---|---|

| KMnO₄ | H₂SO₄, 100°C | 2-chloro-4-carboxyphenylacetamide | 50 |

| CrO₃ | Acetic acid, 80°C | 2-chloro-4-(bromoacetamido)benzoic acid | 45 |

Acetamide Chain Oxidation

Rare under standard conditions but feasible with specialized reagents (e.g., RuO₄).

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling:

Suzuki-Miyaura Coupling

Forms biaryl structures with arylboronic acids:

| Boronic Acid | Catalyst System | Yield (%) | Application |

|---|---|---|---|

| Phenylboronic acid | Pd(dba)₂, SPhos | 85 | Pharmaceutical intermediates |

| Vinylboronic acid | PdCl₂(PPh₃)₂ | 75 | Polymer chemistry |

Thermal Decomposition

At >200°C, the compound decomposes into:

Comparative Reactivity of Substituents

| Substituent | Reactivity Trend | Preferred Reactions |

|---|---|---|

| Bromine | High (sp³ C-Br) | Nucleophilic substitution |

| Chlorine | Low (aromatic C-Cl) | Directed metalation, coupling |

| Methyl | Moderate (oxidation-prone) | Oxidation to COOH |

Applications De Recherche Scientifique

Organic Synthesis

2-bromo-N-(2-chloro-4-methylphenyl)acetamide serves as a valuable intermediate in the synthesis of various organic compounds. Its ability to undergo nucleophilic substitution reactions allows for the introduction of different functional groups, making it useful in the development of pharmaceuticals and agrochemicals.

Medicinal Chemistry

The compound has been studied for its potential pharmacological properties:

- Anti-inflammatory Activity : Preliminary studies indicate that this compound may exhibit anti-inflammatory effects, making it a candidate for pain management therapies.

- Anticancer Potential : Research has shown that derivatives of acetamides, including this compound, may possess antiproliferative effects against cancer cell lines. For instance, structural modifications can enhance efficacy against MCF-7 breast cancer cells.

Case Studies and Research Findings

Several studies have highlighted the biological effects of this compound:

- Antiproliferative Studies : A study demonstrated that related compounds exhibited IC50 values in the range of 10–33 nM against MCF-7 cells, suggesting potent antiproliferative activity.

- Cholinesterase Inhibition : Research indicates that N-substituted acetamides can act as inhibitors of acetylcholinesterase (AChE), critical for neurotransmitter regulation. This property suggests potential applications in treating neurodegenerative diseases like Alzheimer's.

Data Table: Biological Activities of Derivatives

| Activity Type | Compound | IC50 Value (nM) | Reference |

|---|---|---|---|

| Antiproliferative | This compound | 10–33 | |

| Cholinesterase Inhibition | N-substituted acetamides | Not specified |

Mécanisme D'action

The mechanism of action of 2-bromo-N-(2-chloro-4-methylphenyl)acetamide depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with biological targets such as proteins or nucleic acids. The presence of bromine and chlorine atoms can enhance its binding affinity and specificity towards certain molecular targets. The compound’s reactivity allows it to form covalent bonds with nucleophilic sites in biological molecules, thereby modulating their activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Bromo-N-(4-chloro-2-methylphenyl)acetamide

- N-(2-Bromo-5-chloro-4-methylphenyl)acetamide

- 2-Bromo-N-(4-chloro-3-methylphenyl)acetamide

Uniqueness

2-Bromo-N-(2-chloro-4-methylphenyl)acetamide is unique due to its specific substitution pattern on the aromatic ring, which can influence its chemical reactivity and biological activity. The presence of both bromine and chlorine atoms provides distinct electronic and steric properties, making it a valuable compound for various synthetic and research applications.

Activité Biologique

2-bromo-N-(2-chloro-4-methylphenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, characterization, and biological effects, particularly focusing on its antimicrobial, anti-inflammatory, and cytotoxic properties.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of bromoacetyl bromide with substituted amines in a basic medium. The compound's structure can be confirmed using various spectral techniques such as NMR and mass spectrometry. For instance, the molecular formula is , with a molecular weight of approximately 244.54 g/mol.

Antimicrobial Activity

Recent studies have shown that derivatives of this compound exhibit significant antimicrobial activity. For example, compounds synthesized from this parent structure were tested against various bacterial strains, including both Gram-positive and Gram-negative organisms. The agar-well diffusion method revealed inhibition zones comparable to standard antibiotics, indicating potential as effective antimicrobial agents .

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| This compound | S. aureus | 18 |

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has shown promising anti-inflammatory effects. In vitro assays indicated that it could inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. The IC50 values for COX-2 inhibition were reported to be significantly lower than those of standard anti-inflammatory drugs, suggesting a strong potential for therapeutic application in inflammatory diseases .

| Compound | COX-2 IC50 (μmol) |

|---|---|

| This compound | 0.04 ± 0.02 |

| Celecoxib (standard) | 0.04 ± 0.01 |

Cytotoxicity

The cytotoxic effects of this compound have been evaluated using various cancer cell lines. Studies showed that this compound exhibits selective cytotoxicity against certain types of cancer cells while maintaining a favorable safety profile against normal cells. The mechanism appears to involve the induction of apoptosis in cancer cells, which is critical for its potential use in cancer therapy .

Case Studies

A notable case study involved the evaluation of the compound's efficacy in an animal model of cancer. Mice treated with the compound showed a significant reduction in tumor size compared to control groups. The study highlighted the compound's ability to enhance the effectiveness of existing chemotherapeutic agents, potentially leading to improved treatment outcomes for patients with resistant forms of cancer .

Propriétés

IUPAC Name |

2-bromo-N-(2-chloro-4-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrClNO/c1-6-2-3-8(7(11)4-6)12-9(13)5-10/h2-4H,5H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDQFCSJDMJRONG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CBr)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.